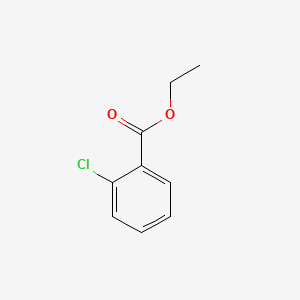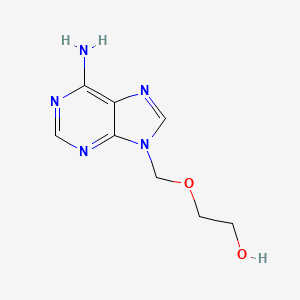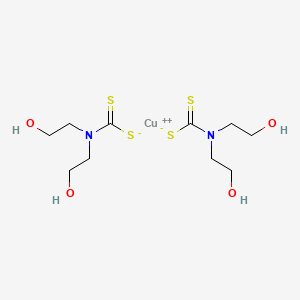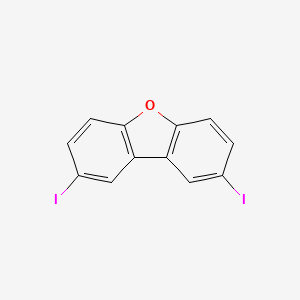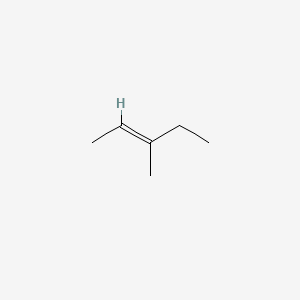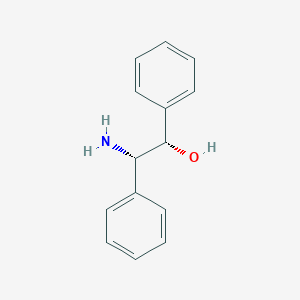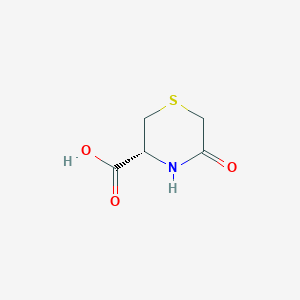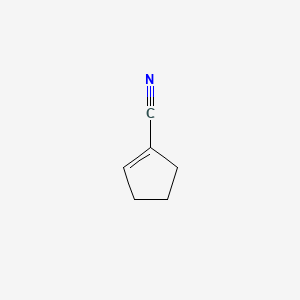
1-环戊烯-1-碳腈
描述
1-Cyclopentene-1-carbonitrile (CPCN) is an organic compound composed of a carbonitrile group attached to a cyclopentene ring. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications. CPCN is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and polymers. It is also used as a reagent in the synthesis of other compounds and as a catalyst in various reactions. CPCN is a versatile compound with a wide range of biological and chemical applications.
科学研究应用
在铑催化的1,4-加成和形式合成中使用的环烯基碳腈
像1-环戊烯-1-碳腈这样的环烯基碳腈已经被用于手性选择性的铑催化的1,4-加成。这种方法由Dziechciejewski等人(2015年)展示,对于加成到环戊烯碳腈的选择性和对映选择性很高,后来应用于药物候选化合物Vabicaserin的不对称形式合成(Dziechciejewski, Weber, Sowada, & Boysen, 2015)。
环己烯基碳腈的合成
Fleming和Shook(2003年)专注于合成1-氧代-2-环己烯基-2-碳腈,一个相关化合物,使用1-环戊烯乙腈。这项研究有助于理解环烯基碳腈的化学转化(Fleming & Shook, 2003)。
环戊烯的Wacker型氧化
Kishi等人(2000年)探索了在二氧化碳气氛下使用Pd(OAc)2和钼钒磷酸盐负载在活性炭催化剂上的Wacker型氧化环戊烯为环戊酮。这项研究展示了1-环戊烯-1-碳腈在催化和氧化反应中的应用(Kishi, Higashino, Sakaguchi, & Ishii, 2000)。
钌(II)乙烯−烯烃配合物的羰基化和环化
Older和Stryker(2000年)描述了((1:4,5-η)-1,4-戊二烯-1-基)钌羰基配合物的氧化,包括涉及1-环戊烯-1-碳腈的反应,导致5-亚甲基-2-环戊烯-1-酮的形成。这项研究展示了1-环戊烯-1-碳腈在有机金属化学中的实用性(Older & Stryker, 2000)。
环戊烯的环化和功能化合成
Lu等人(2008年)提出了一种膦催化的[3 + 2]环化,涉及电子亏缺的烯烃和取代烷基亚甲基丙二腈,展示了1-环戊烯-1-碳腈在合成高度功能化的环戊烯中的潜力(Lu, Zheng, Zhang, & Lu, 2008)。
属性
IUPAC Name |
cyclopentene-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVZRFXCDCYXAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90184545 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
93.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3047-38-9 | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Cyclopentene-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90184545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Cyclopentenecarbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 1-Cyanocyclopentene?
A1: A primary method for synthesizing 1-Cyanocyclopentene involves the catalytic cyanation of 1-halocycloalkenes using tetracyanocobaltate(I). [] This reaction offers a convenient route for obtaining 1-cyanocycloalkenes, including 1-Cyanocyclopentene.
Q2: Has 1-Cyanocyclopentene been used in the synthesis of more complex molecules?
A2: Yes, 1-Cyanocyclopentene serves as a building block in synthesizing various compounds. For instance, it reacts with homoveratrylamine to yield 2-cyano-N-(3,4-dimethoxyphenethyl)cyclopentylamine. [] This intermediate subsequently undergoes transformations leading to the synthesis of diazasteroids, specifically 8,11-diaza-2,3-dimethoxygona-1, 3,5 (10), 9 (11)-tetraene. []
Q3: Can the reactivity of 1-Cyanocyclopentene be modified for different synthetic applications?
A3: Indeed, the reactivity of 1-Cyanocyclopentene can be tuned. Studies show that substituting methyl groups on the cyclopentene ring influences the reactivity with tetracyanocobaltate(I) during cyanation. [] For example, 1-chloro-2-methylcyclohexene exhibits significantly lower reactivity compared to unsubstituted 1-chlorocyclohexene. []
Q4: Does 1-Cyanocyclopentene participate in reactions beyond simple additions?
A4: Beyond additions, 1-Cyanocyclopentene is susceptible to polymerization. [] While the provided abstract lacks specifics regarding the polymerization conditions and resulting polymer properties, it highlights the potential for 1-Cyanocyclopentene to serve as a monomer. This opens avenues for exploring its use in material science and polymer chemistry.
Q5: Are there specific structural isomers associated with derivatives of 1-Cyanocyclopentene?
A5: Research indicates that the reaction of diphenylphosphine with 1-Cyanocyclopentene yields 2-diphenylphosphino-1-cyanocyclopentane. [] Notably, both cis and trans isomers of this product are formed, as confirmed by 13C and 31P NMR analysis. [] This isomerism could influence the compound's properties and applications.
Q6: What is the significance of 2,2-disubstituted-5-cyanocyclopentanones and their relation to 1-Cyanocyclopentene?
A6: While not directly derived from 1-Cyanocyclopentene in the provided research, the synthesis of 2,2-disubstituted-5-cyanocyclopentanones relies on a closely related precursor, 3,3-disubstituted-2-amino-1-cyanocyclopentenes. [] These precursors share a structural resemblance to 1-Cyanocyclopentene, highlighting the versatility of the cyclopentene scaffold in organic synthesis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



